2-amino-3-(4-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide
Description
2-Amino-3-(4-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a methoxy-substituted benzoyl group at the 3-position and a 3-methylphenyl carboxamide moiety. This compound’s unique substitution pattern may influence its physicochemical properties, such as solubility, lipophilicity, and electronic characteristics, which are critical for biological interactions.
Properties
IUPAC Name |
2-amino-3-(4-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-15-6-5-7-17(14-15)26-24(29)20-19-8-3-4-13-27(19)22(21(20)25)23(28)16-9-11-18(30-2)12-10-16/h3-14H,25H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHQXLCQUYBQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-3-(4-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide, a compound belonging to the indolizine family, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and specific activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 399.45 g/mol. The compound features an indolizine core with several functional groups that contribute to its reactivity and biological activity.
Structural Features:
- Indolizine Core : Central to its biological activity.
- Amino Group : Enhances interaction with biological targets.
- Methoxybenzoyl Group : Potentially influences pharmacokinetics.
- Methylphenyl Group : May affect binding affinity to receptors.
Synthesis
The synthesis involves multi-step organic reactions, including:
- Formation of the Indolizine Core : Typically achieved through cyclization reactions.
- Introduction of Functional Groups : Utilization of nucleophilic substitutions and Friedel-Crafts reactions to introduce the amino and aromatic groups.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is believed to bind with high affinity to various receptors or enzymes, modulating biochemical pathways that can lead to:
- Inhibition of cell proliferation.
- Modulation of inflammatory responses.
- Potential anticancer effects.
Biological Activities
Various studies have reported the following activities:
-
Anticancer Activity :
- The compound exhibits cytotoxic effects on cancer cell lines, particularly through induction of apoptosis and inhibition of cell growth.
-
Anti-inflammatory Properties :
- It shows promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
-
Antimicrobial Effects :
- Preliminary studies indicate that the compound may possess antimicrobial properties against certain bacterial strains.
Case Studies and Research Findings
Several studies have explored the biological activity of indolizine derivatives similar to this compound:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Electronic Properties
- Benzoyl Group Modifications: Methoxy (Target): The 4-methoxy group donates electrons via resonance, increasing benzoyl ring electron density, which may enhance π-π interactions in binding pockets . Nitro (Compound ): The nitro group’s strong electron-withdrawing effect could destabilize the benzoyl ring, impacting redox stability.
- 2-Chloro (Compound ): Chlorine’s electronegativity and size may disrupt hydrogen bonding or increase lipophilicity. 4-Ethyl (Compound ): Ethyl enhances lipophilicity, possibly improving membrane permeability but reducing aqueous solubility.
Molecular Weight and Solubility Trends
Structural Characterization Techniques
- Single-crystal X-ray analysis (referenced in Evidence ) is critical for confirming configurations of similar compounds. The SHELX software suite (Evidence ) is widely used for such analyses, ensuring structural accuracy in SAR studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
